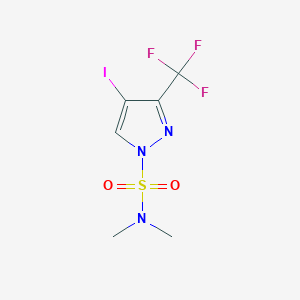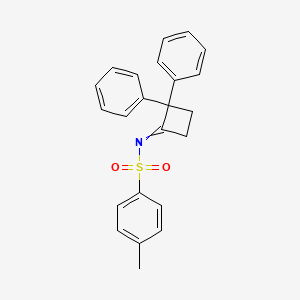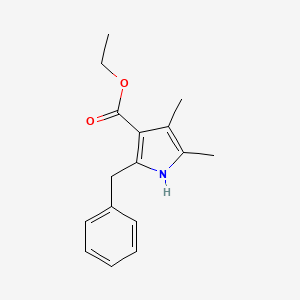![molecular formula C43H37N5 B12613131 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine CAS No. 650606-97-6](/img/structure/B12613131.png)
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrimidine core substituted with three pyridinylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multicomponent reactions (MCRs). One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyrimidines, through annulated processes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of MCRs and the use of microwave irradiation can be scaled up for industrial applications. The use of microwave irradiation offers advantages such as reduced reaction times and increased yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
作用机制
The mechanism by which 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets. The pyrimidine core and pyridinylphenyl groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the electronic properties of the compound and influence its behavior in various applications.
相似化合物的比较
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: Similar in structure but with different substituents on the aromatic rings.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another heterocyclic compound with a triazine core instead of a pyrimidine core.
Uniqueness
2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to the presence of dimethyl groups on the aromatic rings, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different applications and behaviors in chemical reactions.
属性
CAS 编号 |
650606-97-6 |
|---|---|
分子式 |
C43H37N5 |
分子量 |
623.8 g/mol |
IUPAC 名称 |
2,4,6-tris(2,5-dimethyl-4-pyridin-2-ylphenyl)pyrimidine |
InChI |
InChI=1S/C43H37N5/c1-26-21-35(28(3)19-32(26)38-13-7-10-16-44-38)41-25-42(36-22-27(2)33(20-29(36)4)39-14-8-11-17-45-39)48-43(47-41)37-24-30(5)34(23-31(37)6)40-15-9-12-18-46-40/h7-25H,1-6H3 |
InChI 键 |
IHGGMOGEQYDHDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2=CC(=NC(=N2)C3=CC(=C(C=C3C)C4=CC=CC=N4)C)C5=CC(=C(C=C5C)C6=CC=CC=N6)C)C)C7=CC=CC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)

![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)

![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)

![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
